
(3-Iodopropyl)(trimethyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Iodopropyl)(trimethyl)germane: is an organogermanium compound characterized by the presence of a germanium atom bonded to a (3-iodopropyl) group and three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Iodopropyl)(trimethyl)germane typically involves the reaction of trimethylgermanium chloride with 3-iodopropyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium compound. The general reaction scheme is as follows:
(CH3)3GeCl+BrMg(CH2)3I→(CH3)3Ge(CH2)3I+MgBrCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: (3-Iodopropyl)(trimethyl)germane can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form germanium dioxide derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of germane derivatives with different oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of (3-hydroxypropyl)(trimethyl)germane, (3-cyanopropyl)(trimethyl)germane, etc.
Oxidation: Formation of germanium dioxide derivatives.
Reduction: Formation of lower oxidation state germane compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: (3-Iodopropyl)(trimethyl)germane can be used as a precursor in the synthesis of germanium-based catalysts for organic reactions.
Materials Science: The compound is used in the preparation of germanium-containing polymers and materials with unique electronic properties.
Biology and Medicine:
Pharmaceuticals: Research is ongoing to explore the potential of germanium compounds in medicinal chemistry, particularly for their anti-cancer and immunomodulatory properties.
Industry:
Semiconductors: this compound is investigated for its potential use in the semiconductor industry, particularly in the fabrication of germanium-based electronic devices.
Wirkmechanismus
The mechanism of action of (3-Iodopropyl)(trimethyl)germane in various applications depends on its chemical reactivity and interaction with other molecules. In catalysis, the germanium atom can coordinate with substrates and facilitate chemical transformations. In biological systems, the compound may interact with cellular components, influencing biochemical pathways and exhibiting potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- (3-Iodopropyl)(trimethyl)silane
- (3-Iodopropyl)(trimethyl)stannane
- (3-Iodopropyl)(trimethyl)lead
Comparison:
- Chemical Properties: (3-Iodopropyl)(trimethyl)germane exhibits unique reactivity due to the presence of the germanium atom, which differs from silicon, tin, and lead analogs.
- Applications: While silicon and tin compounds are widely used in organic synthesis and materials science, germanium compounds like this compound offer distinct advantages in catalysis and semiconductor applications.
- Toxicity: Germanium compounds generally exhibit lower toxicity compared to lead compounds, making them more suitable for biological and medicinal applications.
Eigenschaften
IUPAC Name |
3-iodopropyl(trimethyl)germane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15GeI/c1-7(2,3)5-4-6-8/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVQQDXRMLQEGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C)CCCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15GeI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90837089 |
Source


|
| Record name | (3-Iodopropyl)(trimethyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90837089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827032-63-3 |
Source


|
| Record name | (3-Iodopropyl)(trimethyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90837089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
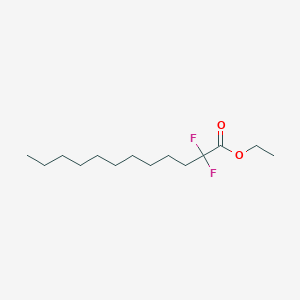
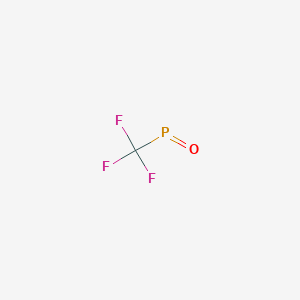
![2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol](/img/structure/B14225100.png)
![3,3'-[(4-Hydroxyphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14225102.png)

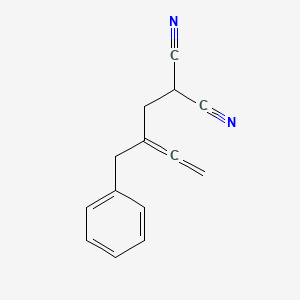
![N-[(3S)-2,5-dioxooxolan-3-yl]propanamide](/img/structure/B14225116.png)
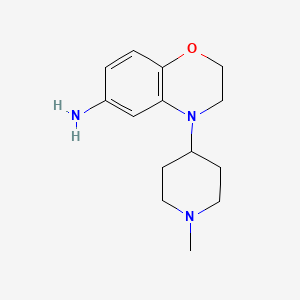
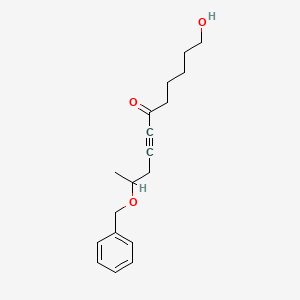
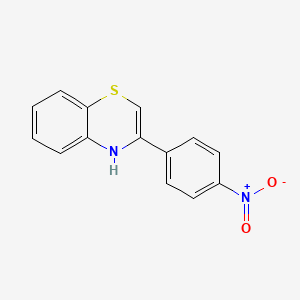
![5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide](/img/structure/B14225137.png)
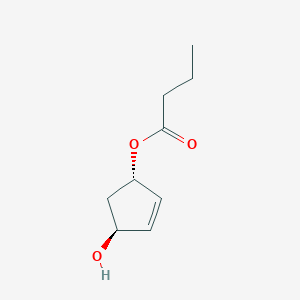
![2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14225152.png)
![[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid](/img/structure/B14225155.png)
